molecular formula C26H20N2O2S B11663974 2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11663974
M. Wt: 424.5 g/mol
InChI Key: SSROMEAGLFETOQ-JFLMPSFJSA-N
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Description

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a fluorenyl group, a naphthyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxynaphthaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl and naphthyl groups.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives and naphthoquinones.

    Reduction: Corresponding amines and reduced hydrazides.

    Substitution: Substituted fluorenyl and naphthyl derivatives.

Scientific Research Applications

2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The fluorenyl and naphthyl groups can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to the compound’s biological effects, such as anti-cancer activity.

Comparison with Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
  • 2-(9H-fluoren-9-ylmethylidene)-2,5-dihydrothiophene derivatives
  • 1,8-difluorofluorenone derivatives

Uniqueness: 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a fluorenyl group, a naphthyl group, and an acetohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C26H20N2O2S/c29-24-14-13-17-7-1-2-8-18(17)23(24)15-27-28-25(30)16-31-26-21-11-5-3-9-19(21)20-10-4-6-12-22(20)26/h1-15,26,29H,16H2,(H,28,30)/b27-15+

InChI Key

SSROMEAGLFETOQ-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35)O

Origin of Product

United States

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